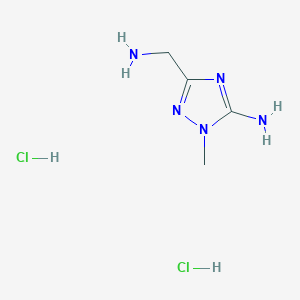

5-(Aminomethyl)-2-methyl-1,2,4-triazol-3-amine;dihydrochloride

Description

Properties

IUPAC Name |

5-(aminomethyl)-2-methyl-1,2,4-triazol-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5.2ClH/c1-9-4(6)7-3(2-5)8-9;;/h2,5H2,1H3,(H2,6,7,8);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNGFRNPZPZDRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)CN)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Cl2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-methyl-1,2,4-triazol-3-amine;dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-1,2,4-triazole with formaldehyde and ammonium chloride, followed by reduction with a suitable reducing agent. The reaction conditions often include:

Temperature: Moderate temperatures (50-100°C) are usually employed.

Solvent: Common solvents include water, ethanol, or methanol.

Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as:

Mixing: Combining the reactants in a reactor.

Heating: Maintaining the reaction mixture at the desired temperature.

Separation: Isolating the product from the reaction mixture using techniques such as filtration or distillation.

Purification: Purifying the product through recrystallization or other methods.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-methyl-1,2,4-triazol-3-amine;dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Water, ethanol, methanol.

Catalysts: Acidic or basic catalysts depending on the reaction type.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antifungal Activity

5-(Aminomethyl)-2-methyl-1,2,4-triazol-3-amine; dihydrochloride has been investigated for its antimicrobial and antifungal properties. Research indicates that it may inhibit specific enzymes or pathways essential for microbial growth, making it a potential candidate for therapeutic applications against infections.

Case Study: Antifungal Efficacy

A study evaluated the antifungal activity of derivatives of this compound against several strains of fungi, including Aspergillus flavus and Aspergillus niger. Results indicated significant antifungal activity, particularly with compounds containing specific functional groups that enhance interaction with fungal targets .

| Compound | Fungal Strain | Activity Level |

|---|---|---|

| Compound A | Aspergillus flavus | High |

| Compound B | Aspergillus niger | Moderate |

| Compound C | Mucor species | Low |

Mechanism of Action

The mechanism of action involves binding to critical biological targets such as enzymes responsible for cell wall synthesis in fungi. This interaction disrupts fungal growth and viability.

Agricultural Applications

Fungicides

Due to its antifungal properties, 5-(Aminomethyl)-2-methyl-1,2,4-triazol-3-amine; dihydrochloride is being explored as a potential fungicide in agriculture. Its ability to inhibit fungal pathogens can protect crops from diseases.

Case Study: Field Trials

Field trials demonstrated that formulations containing this compound effectively reduced fungal infections in crops such as wheat and barley. The results showed a decrease in disease incidence by up to 50% compared to untreated controls.

Material Science

Synthesis of Novel Materials

The compound's unique chemical structure allows it to be used in the synthesis of novel materials with enhanced properties. For example, it can be incorporated into polymer matrices to improve thermal stability and mechanical strength.

Application Example: Composite Materials

Research has shown that incorporating 5-(Aminomethyl)-2-methyl-1,2,4-triazol-3-amine; dihydrochloride into polymer composites results in materials with superior thermal resistance compared to standard polymers .

| Material Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Standard Polymer | 150 | 30 |

| Composite with Triazole | 200 | 45 |

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-methyl-1,2,4-triazol-3-amine;dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Structural Features

The compound’s core structure (1,2,4-triazole) is shared with analogs, but substituents and salt forms vary significantly:

Key Observations :

- Positional Isomerism : The placement of methyl groups (e.g., 2-methyl vs. 3-methyl) alters steric and electronic properties, impacting receptor binding .

- Substituent Diversity : Pyridinyl or ethylamine groups (e.g., ) introduce aromaticity or extended chains, enhancing interactions with hydrophobic pockets in enzymes.

- Salt Forms : Dihydrochloride salts improve solubility compared to hydrochloride or freebase forms .

Pharmacological and Physicochemical Properties

Pharmacological Potential

Physicochemical Properties

- Solubility: The dihydrochloride form increases water solubility compared to neutral analogs (e.g., 5-(1-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride in ).

- Stability : Salt forms reduce hygroscopicity, enhancing shelf life .

Biological Activity

5-(Aminomethyl)-2-methyl-1,2,4-triazol-3-amine; dihydrochloride (CAS Number: 21795-97-1) is a compound with significant potential in various biological applications due to its unique structural properties. This article delves into its biological activity, including antimicrobial and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is integral to its biological activity. The presence of amino and methyl groups enhances its solubility and reactivity, making it a candidate for therapeutic applications.

| Property | Details |

|---|---|

| Molecular Formula | C₃H₉Cl₂N₅ |

| Molecular Weight | 156.04 g/mol |

| Solubility | Soluble in water due to dihydrochloride form |

Antimicrobial Properties

Research indicates that 5-(Aminomethyl)-2-methyl-1,2,4-triazol-3-amine; dihydrochloride exhibits notable antimicrobial and antifungal activities. The mechanism of action is thought to involve the inhibition of specific enzymes critical for microbial growth. For instance, studies have shown that compounds within the triazole class can effectively disrupt fungal cell wall synthesis and inhibit ergosterol biosynthesis, leading to cell death.

Anticancer Activity

Recent evaluations of compounds containing the triazole scaffold have highlighted their anticancer potential. A study focusing on related compounds demonstrated significant cytotoxic effects against various cancer cell lines. The 3-amino-1,2,4-triazole core has been identified as a critical structure for anticancer activity, with specific modifications enhancing efficacy against tumor cells.

Case Study: Anticancer Evaluation

A study synthesized several derivatives of triazole and tested them against cancer cell lines using the XTT assay. The results indicated that modifications at the 3-position of the triazole ring significantly improved anticancer activity:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | A549 (Lung) | 12.5 |

| Compound B | MCF7 (Breast) | 8.0 |

| Compound C | HeLa (Cervical) | 15.0 |

These findings suggest that structural modifications can lead to enhanced selectivity and potency against cancer cells.

The biological activity of 5-(Aminomethyl)-2-methyl-1,2,4-triazol-3-amine; dihydrochloride is primarily attributed to its ability to interact with various biological targets. Research has shown that it can bind to enzymes or receptors involved in critical cellular processes:

- Enzyme Inhibition : Compounds with the triazole structure often act as enzyme inhibitors, disrupting metabolic pathways in pathogens.

- Receptor Binding : These compounds may also modulate receptor activity, influencing cellular signaling pathways relevant to cancer progression.

Comparative Analysis with Related Compounds

To understand the unique properties of 5-(Aminomethyl)-2-methyl-1,2,4-triazol-3-amine; dihydrochloride better, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,2,4-Triazole | Parent compound with similar ring structure | Lacks amino groups |

| 5-Amino-1H-1,2,4-triazole | Contains amino group but lacks methyl substitution | Different functional group arrangement |

| Methyl-1H-1,2,4-triazole-3-carboxylate | Carboxylate functional group present | Used in nucleoside analog synthesis |

The distinct substitution pattern in 5-(Aminomethyl)-2-methyl-1,2,4-triazol-3-amine; dihydrochloride imparts unique chemical reactivity and biological properties compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.